molecular formula C27H28N4S B4711050 (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE

(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE

Cat. No.: B4711050
M. Wt: 440.6 g/mol
InChI Key: SGOTZEXIMGXBEN-JJFYIABZSA-N
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Description

(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound that features a thiazole ring, an adamantyl group, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazole ring.
  • Introduction of the adamantyl group.
  • Synthesis of the pyrazole ring.
  • Coupling of the thiazole and pyrazole intermediates.
  • Introduction of the cyano group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may undergo substitution reactions, particularly at the thiazole or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazole or pyrazole derivatives, such as:

  • 1-(4-ADAMANTYL)-1,3-THIAZOL-2-YL derivatives
  • 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL derivatives

Uniqueness

The uniqueness of (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(Z)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4S/c1-17-24(18(2)31(30-17)23-6-4-3-5-7-23)11-22(15-28)26-29-25(16-32-26)27-12-19-8-20(13-27)10-21(9-19)14-27/h3-7,11,16,19-21H,8-10,12-14H2,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOTZEXIMGXBEN-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C(/C#N)\C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE
Reactant of Route 2
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE
Reactant of Route 3
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE
Reactant of Route 4
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE
Reactant of Route 5
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE
Reactant of Route 6
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE

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